N-[(4-bromo-2-methoxyphenyl)methyl]-4-(trifluoromethoxy)aniline
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Overview
Description
N-[(4-bromo-2-methoxyphenyl)methyl]-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C14H11BrF3NO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethoxy group attached to an aniline structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2-methoxyphenyl)methyl]-4-(trifluoromethoxy)aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2-methoxyphenyl)methyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more hydrogenated product.
Scientific Research Applications
N-[(4-bromo-2-methoxyphenyl)methyl]-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-[(4-bromo-2-methoxyphenyl)methyl]-4-(trifluoromethoxy)aniline exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-4’,4’-dimethoxytriphenylamine
- 4-bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-(N,N-bis(4-methoxyphenyl)amino)-1-bromobenzene
Uniqueness
N-[(4-bromo-2-methoxyphenyl)methyl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of new materials and in medicinal chemistry .
Properties
IUPAC Name |
N-[(4-bromo-2-methoxyphenyl)methyl]-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO2/c1-21-14-8-11(16)3-2-10(14)9-20-12-4-6-13(7-5-12)22-15(17,18)19/h2-8,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSFAZJBXGBLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CNC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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